N-(2-aminophenyl)-N-methylpropanamide
Description
N-(2-Aminophenyl)-N-methylpropanamide is a substituted propanamide featuring a 2-aminophenyl group and a methyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₃N₂O, with a molecular weight of 177.23 g/mol. The compound’s structure combines a primary amine on the phenyl ring with a methylated amide, making it a versatile intermediate in pharmaceutical synthesis.
Properties
CAS No. |
169330-11-4 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-(2-aminophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-7-5-4-6-8(9)11/h4-7H,3,11H2,1-2H3 |
InChI Key |
INHBHUYKJITFKQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C1=CC=CC=C1N |
Canonical SMILES |
CCC(=O)N(C)C1=CC=CC=C1N |
Synonyms |
Propanamide, N-(2-aminophenyl)-N-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison of N-(2-aminophenyl)-N-methylpropanamide with structurally related compounds, focusing on substituents, physicochemical properties, and pharmacological relevance.
Substituent Variations on the Aromatic Ring
a) N-(2-Fluorophenyl)-N-methylpropanamide
- Molecular Formula: C₁₀H₁₁FNO
- Molecular Weight : 180.20 g/mol
- Key Differences: The 2-fluorophenyl group replaces the 2-aminophenyl moiety.
b) N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
- Molecular Formula : C₁₅H₁₃Cl₂FN₂O₂
- Molecular Weight : 343.19 g/mol
- Key Differences: Incorporates a dichlorophenoxy group on the propanamide chain and a fluorine atom on the phenyl ring. The additional chlorine atoms and phenoxy group may improve binding to hydrophobic enzyme pockets, as seen in antifungal or anticancer agents .
c) N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Variations in the Amide Chain
a) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Molecular Formula : C₂₅H₂₅N₂O₂
- Molecular Weight : 393.48 g/mol
- Key Differences: The tryptamine-derived ethylindole group replaces the 2-aminophenyl substituent. This modification targets serotonin receptors or viral proteases, as explored in SARS-CoV-2 research .
b) 2-{[(2-Chlorophenyl)methyl]amino}-N-phenylpropanamide
- Molecular Formula : C₁₆H₁₇ClN₂O
- Molecular Weight : 288.77 g/mol
- Key Differences: A chlorobenzylamino group on the propanamide chain introduces steric bulk and lipophilicity, which could influence blood-brain barrier penetration .
Pharmacological Implications
- This compound: The primary amine on the phenyl ring allows for functionalization (e.g., acylation, sulfonation) to optimize solubility or target specificity.
- Naproxen Derivatives (e.g., ): These amides retain cyclooxygenase (COX) inhibition but may exhibit reduced gastrointestinal toxicity due to altered absorption .
- Flurbiprofen-Amphetamine Hybrids (): Combine anti-inflammatory and stimulant properties, suggesting dual-action therapeutics for pain management with reduced sedation .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₃N₂O | 177.23 | 2-Aminophenyl, methylamide | Kinase inhibitors, CNS drugs |
| N-(2-Fluorophenyl)-N-methylpropanamide | C₁₀H₁₁FNO | 180.20 | 2-Fluorophenyl, methylamide | Metabolic stability studies |
| N-(3-Chlorophenethyl)-naproxen propanamide | C₂₃H₂₁ClNO₂ | 378.87 | 6-Methoxynaphthalenyl, chlorophenethyl | NSAID hybrids |
| N-(5-Amino-2-fluorophenyl)-dichlorophenoxy | C₁₅H₁₃Cl₂FN₂O₂ | 343.19 | Dichlorophenoxy, 5-amino-2-fluorophenyl | Antifungal agents |
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